2-Chloro-3-fluoro-1-methoxy-4-methylbenzene
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Overview
Description
2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with chlorine and fluorine sources in the presence of a catalyst. The methoxy and methyl groups are introduced through alkylation reactions using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the halogenated groups to hydrogen, resulting in dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzene derivatives .
Scientific Research Applications
2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It participates in various pathways, including halogenation, alkylation, and substitution reactions, influencing the chemical behavior of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-1-methoxybenzene
- 3-Chloro-2-fluoro-1-methoxybenzene
- 2-Chloro-3-fluoro-1-methylbenzene
Uniqueness
2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms, along with methoxy and methyl groups, allows for diverse reactivity and applications in various fields .
Properties
Molecular Formula |
C8H8ClFO |
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Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-chloro-3-fluoro-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,1-2H3 |
InChI Key |
MHAXSUBCUUQFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Cl)F |
Origin of Product |
United States |
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